2-(Trifluoromethyl)styrene
Overview
Description
2-(Trifluoromethyl)styrene is an organic compound with the molecular formula C9H7F3. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the styrene backbone. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in the context of fluorinated organic compounds .
Mechanism of Action
Target of Action
It is known that this compound acts as a monomer for the synthesis of functional polymers.
Mode of Action
2-(Trifluoromethyl)styrene interacts with its targets by introducing a trifluoromethyl group into other molecules through chemical reactions, potentially altering their properties. This interaction results in changes to the target molecules, which can influence their function and behavior.
Biochemical Pathways
It is known that this compound can be utilized in c–f bond activation in a cf3 group . This process can lead to various downstream effects, including the production of more complex fluorinated compounds .
Result of Action
It is known that this compound can alter the properties of other molecules through the introduction of a trifluoromethyl group. This alteration can potentially influence the function and behavior of these molecules.
Action Environment
It is known that this compound is a liquid at room temperature and has a density of 1175 g/mL at 25 °C . These physical properties may influence how this compound interacts with its environment and its targets.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)styrene plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to participate in C–F bond activation, which is essential for the synthesis of more complex fluorinated compounds . The interactions between this compound and biomolecules often involve nucleophilic substitution reactions, where the trifluoromethyl group acts as a leaving group, facilitating the formation of new chemical bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating downstream signaling events .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . These interactions ultimately lead to changes in gene expression, further influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal changes are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic reactions . For example, this compound has been shown to inhibit certain enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments or organelles . These interactions are essential for understanding the compound’s cellular distribution and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of styrene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper or palladium . Another approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis conditions .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)styrene often employs large-scale catalytic processes to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to facilitate the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)styrene undergoes a variety of chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group activates the aromatic ring for electrophilic substitution at positions less hindered by the trifluoromethyl group.
Radical Polymerization: Due to the presence of the vinyl group, it can undergo radical polymerization to form polymers.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions are used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) and conditions involving heat or light.
Cycloaddition Reactions: Catalysts like palladium or nickel, often under mild conditions to prevent defluorination.
Major Products:
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Radical Polymerization: Polymers with trifluoromethyl groups incorporated into the backbone.
Cycloaddition Reactions: Cycloalkanes and cycloalkenes with fluoro or trifluoromethyl groups.
Scientific Research Applications
2-(Trifluoromethyl)styrene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex fluorinated compounds.
Polymer Chemistry: Used in the development of fluorinated polymers with unique properties such as heat resistance and water repellency.
Medicinal Chemistry: The trifluoromethyl group is often used to modify the pharmacokinetic properties of drug candidates.
Material Science: Employed in the creation of materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-2-vinylbenzene
- 1-Ethenyl-2-(trifluoromethyl)benzene
- α-(Trifluoromethyl)styrene
Comparison: 2-(Trifluoromethyl)styrene is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other trifluoromethylated styrenes. The position of the trifluoromethyl group relative to the vinyl group influences the compound’s electronic properties and its behavior in various chemical reactions .
Properties
IUPAC Name |
1-ethenyl-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWWQZSCLBZOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192644 | |
Record name | o-(Trifluoromethyl)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-45-9 | |
Record name | 1-Ethenyl-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(Trifluoromethyl)styrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(Trifluoromethyl)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(trifluoromethyl)styrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of substituting a trifluoromethyl group on styrene's properties?
A1: Introducing a trifluoromethyl (-CF3) group, particularly at the ortho position of styrene, significantly impacts its polymerization behavior and the resulting polymer's properties. Research indicates that poly(2-(trifluoromethyl)styrene) exhibits a remarkably high glass transition temperature (Tg) of 175°C, surpassing its meta- and para-substituted counterparts and even some inorganic glasses. [] This characteristic makes it a promising material for optical applications requiring high thermal stability, such as in automobiles and airplanes. []
Q2: How does the position of the trifluoromethyl group influence the polymer's glass transition temperature?
A2: Studies have shown a distinct correlation between the position of the -CF3 group on the styrene ring and the resulting polymer's Tg. Poly(this compound) exhibits the highest Tg (175°C) compared to the meta (63°C) and para (101°C) substituted isomers. [] This difference likely arises from steric hindrance imposed by the bulky -CF3 group at the ortho position, restricting polymer chain mobility and leading to a higher Tg.
Q3: What are the potential advantages of using this compound in optical applications compared to conventional polystyrene?
A3: Conventional polystyrene suffers from high optical losses in the visible and near-infrared regions due to C-H bond vibrations. [] Replacing hydrogen with fluorine, a heavier atom, in the styrene molecule shifts the vibration energy and minimizes these losses. [] Specifically, this compound polymers offer the combined benefits of high transparency, thermal stability, and a significantly higher Tg than polystyrene, making them suitable for demanding optical applications like high-performance optical fibers. []
Q4: Have there been any computational studies on the properties of trifluoromethylstyrene molecules?
A4: Yes, Density Functional Theory (DFT) calculations using the PBE0 method with a 6-311G basis set have been employed to study the electronic and geometric structures of various trifluoromethylstyrene isomers, including this compound. [] These calculations provide insights into the molecules' optimized geometry, electronic structure, and even predict their acidic strength (pKa values in the range of 30-32), classifying them as very weak acids. []
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